molecular formula C17H13N5O2 B10950585 7-(furan-2-yl)-N-(4-methylpyridin-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

7-(furan-2-yl)-N-(4-methylpyridin-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

Cat. No.: B10950585
M. Wt: 319.32 g/mol
InChI Key: IOISGWVFWLHILB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(2-FURYL)-N-(4-METHYL-2-PYRIDYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE: is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(2-FURYL)-N-(4-METHYL-2-PYRIDYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE typically involves the condensation of aminopyrazoles with various substituted 1,3-diketones or enaminones. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like p-toluenesulfonic acid .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: This compound is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology: In biological research, this compound is studied for its potential as a kinase inhibitor. It has shown activity against various kinases, making it a candidate for cancer research .

Medicine: Medicinally, 7-(2-FURYL)-N-(4-METHYL-2-PYRIDYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE is explored for its potential as an anticancer agent. Its ability to inhibit specific kinases involved in cell proliferation makes it a promising therapeutic agent .

Industry: In the industrial sector, this compound is used in the development of fluorescent probes and sensors due to its photophysical properties .

Mechanism of Action

The mechanism of action of 7-(2-FURYL)-N-(4-METHYL-2-PYRIDYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE involves the inhibition of kinase enzymes. It binds to the ATP-binding site of the kinase, preventing the phosphorylation of target proteins. This inhibition disrupts signaling pathways involved in cell growth and proliferation, leading to the suppression of cancer cell growth .

Comparison with Similar Compounds

Uniqueness: 7-(2-FURYL)-N-(4-METHYL-2-PYRIDYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE stands out due to its specific substitution pattern, which imparts unique biological activities. Its combination of a furan ring and a pyridine ring within the pyrazolo[1,5-a]pyrimidine scaffold enhances its binding affinity and selectivity for certain kinases, making it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C17H13N5O2

Molecular Weight

319.32 g/mol

IUPAC Name

7-(furan-2-yl)-N-(4-methylpyridin-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

InChI

InChI=1S/C17H13N5O2/c1-11-4-6-18-15(9-11)21-17(23)12-10-20-22-13(5-7-19-16(12)22)14-3-2-8-24-14/h2-10H,1H3,(H,18,21,23)

InChI Key

IOISGWVFWLHILB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1)NC(=O)C2=C3N=CC=C(N3N=C2)C4=CC=CO4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.